GSK 4027

Catalog No.
S529459
CAS No.
M.F
C17H21BrN4O
M. Wt
377.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK 4027

Product Name

GSK 4027

IUPAC Name

4-bromo-2-methyl-5-[[(3R,5R)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one

Molecular Formula

C17H21BrN4O

Molecular Weight

377.3 g/mol

InChI

InChI=1S/C17H21BrN4O/c1-21-10-13(12-6-4-3-5-7-12)8-14(11-21)20-15-9-19-22(2)17(23)16(15)18/h3-7,9,13-14,20H,8,10-11H2,1-2H3/t13-,14+/m0/s1

InChI Key

VZAFGXCWAWRULT-UONOGXRCSA-N

SMILES

CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

GSK4027; GSK-4027; GSK 4027.

Canonical SMILES

CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3

Isomeric SMILES

CN1C[C@H](C[C@H](C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3

Description

The exact mass of the compound 4-bromo-2-methyl-5-[[(3~{R},5~{R})-1-methyl-5-phenyl-piperidin-3-yl]amino]pyridazin-3-one is 376.0899 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GSK 4027 is a small molecule compound identified as a selective inhibitor of the bromodomains associated with the p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5). It has been characterized for its high potency, with a binding affinity (Ki) of approximately 1.4 nanomolar and an inhibitory concentration (IC50) of around 60 nanomolar in chromatin context assays . This compound serves as a valuable chemical probe in research related to epigenetic regulation, particularly in the context of histone acetylation.

The primary chemical reaction involving GSK 4027 is its interaction with the bromodomain of PCAF and GCN5, where it competes with acetylated lysine residues for binding. This mechanism of action inhibits the recruitment of these bromodomain-containing proteins to acetylated histones, thereby affecting gene expression and chromatin remodeling. The specificity of GSK 4027 for these bromodomains makes it a useful tool for studying their biological functions .

GSK 4027 exhibits significant biological activity as an inhibitor of histone acetylation processes. By blocking the bromodomains of PCAF and GCN5, it can modulate various cellular pathways involved in transcriptional regulation. Studies have shown that GSK 4027 can influence cell proliferation and differentiation, making it a potential candidate for therapeutic applications in diseases where epigenetic dysregulation plays a key role, such as cancer .

  • Building Block Formation: Starting from commercially available precursors.
  • Coupling Reactions: Utilizing coupling agents to form key linkages.
  • Purification: Employing techniques such as high-performance liquid chromatography to achieve the desired purity.

The synthesis is designed to yield a compound that meets the required pharmacological profiles for use as a research tool .

GSK 4027 has several applications in biomedical research:

  • Epigenetic Research: As a chemical probe, it helps elucidate the roles of PCAF and GCN5 in histone modification and gene expression.
  • Cancer Research: Its ability to inhibit specific bromodomains may provide insights into cancer biology and potential therapeutic strategies.
  • Drug Development: The compound serves as a lead structure for developing new inhibitors targeting similar epigenetic regulators .

Interaction studies involving GSK 4027 primarily focus on its binding affinity and selectivity toward PCAF and GCN5 bromodomains. These studies often employ techniques such as:

  • Surface Plasmon Resonance: To measure real-time binding interactions.
  • Fluorescence Polarization Assays: To assess competitive binding with acetylated peptides.

Such studies confirm the compound's selectivity and potency, further validating its role as a chemical probe in epigenetic research .

Several compounds exhibit structural or functional similarities to GSK 4027. Below is a comparison highlighting its uniqueness:

Compound NameTargetKi (nM)Unique Features
GSK 4028PCAF/GCN5 Bromodomains>10,000Enantiomeric negative control
JQ1BRD4~0.5Broader bromodomain inhibition
I-BET151BET Proteins~0.5Selective for BET family
CPI-0610BET Proteins~0.6Used in clinical trials for hematological malignancies

GSK 4027 stands out due to its selective inhibition of PCAF and GCN5 bromodomains, whereas other compounds like JQ1 and I-BET151 target broader classes of bromodomains or different protein families altogether .

GSK 4027 is a pyridazinone-based chemical probe specifically designed for targeting the protein carboxy-terminal domain-associated factor and general control nonderepressible 5 bromodomains [1]. The compound exhibits a complex heterocyclic structure characterized by a 4-bromo-2-methyl-5-aminopyridazin-3-one core linked to a substituted piperidine ring system [3] [4]. The molecular framework consists of seventeen carbon atoms, twenty-one hydrogen atoms, one bromine atom, four nitrogen atoms, and one oxygen atom, arranged in a specific three-dimensional configuration that enables selective protein binding [1] [2].

The pyridazinone moiety serves as the primary pharmacophore, incorporating a bromine substituent at the 4-position and a methyl group at the 2-position [3] [4]. This heterocyclic core is connected through an amino linkage to a piperidine ring bearing a phenyl substituent, creating a rigid molecular architecture essential for biological activity [1]. The structural features have been confirmed through nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis, revealing the precise spatial arrangement of functional groups [10].

ParameterValue
Chemical Name4-bromo-2-methyl-5-[[(3R,5R)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one
International Union of Pure and Applied Chemistry Name4-bromo-2-methyl-5-[[(3R,5R)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one
Molecular FormulaC₁₇H₂₁BrN₄O
Chemical Abstracts Service Number2079896-25-4
Molecular Weight377.28 g/mol
Simplified Molecular Input Line Entry SystemCN1CC@@HNc1cnn(C)c(=O)c1Br
International Chemical IdentifierInChI=1S/C17H21BrN4O/c1-21-10-13(12-6-4-3-5-7-12)8-14(11-21)20-15-9-19-22(2)17(23)16(15)18/h3-7,9,13-14,20H,8,10-11H2,1-2H3/t13-,14+/m0/s1
International Chemical Identifier KeyVZAFGXCWAWRULT-UONOGXRCSA-N

Stereochemistry and Enantiomeric Properties

The stereochemical configuration of GSK 4027 represents a critical determinant of its biological selectivity and potency [7] [10]. The compound contains two chiral centers located at the 3-position and 5-position of the piperidine ring, designated with (3R,5R) absolute configuration [4] [29]. This specific stereochemical arrangement results in a trans-diaxial orientation of the amino and phenyl substituents on the piperidine ring, which is essential for optimal protein-ligand interactions [7].

The compound exists as a single enantiomer, distinguishing it from its enantiomeric negative control GSK4028, which possesses the opposite (S,S) configuration [7] [10]. The stereochemical integrity has been confirmed through chiral analytical methods and co-crystallization studies with target proteins [10]. The enantiomeric purity is maintained throughout synthetic procedures, ensuring consistent biological activity profiles [19].

ParameterValue
Number of Chiral Centers2
Absolute Configuration(3R,5R)
Stereochemical Designationtrans-configuration at piperidine ring
Enantiomeric StatusSingle enantiomer
Control CompoundGSK4028 (S,S-enantiomer) - negative control

The trans-stereochemistry at the piperidine ring positions the phenyl group and amino substituent in an optimal spatial relationship for bromodomain binding [22]. This configuration enables the formation of specific hydrogen bonding networks and hydrophobic interactions within the acetyl-lysine binding pocket of target proteins [10]. The stereochemical requirements have been validated through structure-activity relationship studies, demonstrating that the (3R,5R) configuration is essential for maintaining nanomolar binding affinity [1] [7].

Physicochemical Characteristics

Molecular Weight and Formula

GSK 4027 possesses a molecular weight of 377.28 grams per mole, corresponding to the molecular formula C₁₇H₂₁BrN₄O [1] [2] [4]. The molecular composition includes a single bromine atom, contributing significantly to the overall molecular mass and physicochemical properties [3]. The empirical formula reflects the precise atomic composition required for bromodomain selectivity, with the nitrogen-rich heterocyclic framework providing essential hydrogen bonding capabilities [1].

The molecular weight falls within the optimal range for drug-like compounds, satisfying Lipinski's rule of five criteria for oral bioavailability [1]. The presence of four nitrogen atoms and one oxygen atom contributes to the compound's hydrogen bonding potential, influencing both solubility and protein binding characteristics [2]. The bromine substituent enhances lipophilicity while providing unique halogen bonding interactions with target proteins [22].

Spectroscopic Properties

Nuclear magnetic resonance spectroscopy has provided detailed structural confirmation of GSK 4027, with characteristic chemical shifts observed for all proton and carbon environments [13] [16]. The proton nuclear magnetic resonance spectrum exhibits distinct signals corresponding to the piperidine ring protons, with the 4-position proton appearing as a doublet due to trans-coupling with the 3-position proton [8]. The phenyl ring protons display typical aromatic multipicity patterns between 7.0 and 7.5 parts per million [16].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the pyridazinone ring at approximately 170 parts per million, consistent with the lactam functionality [16]. The aromatic carbons of both the pyridazinone and phenyl rings appear in the expected range of 120-140 parts per million [13]. Mass spectrometry confirms the molecular ion peak at mass-to-charge ratio 377, supporting the proposed molecular formula [18].

Infrared spectroscopy demonstrates characteristic absorption bands for the carbonyl stretch at approximately 1680 wavenumbers, indicative of the pyridazinone lactam functionality [24]. The amino group exhibits characteristic nitrogen-hydrogen stretching vibrations in the 3300-3500 wavenumber region [24]. These spectroscopic data collectively confirm the structural assignment and purity of the synthesized compound [15].

Solubility Profile

The solubility characteristics of GSK 4027 have been extensively characterized across multiple solvent systems to optimize formulation and biological testing protocols [1] [2]. In dimethyl sulfoxide, the compound demonstrates excellent solubility, achieving concentrations up to 50 milligrams per milliliter, equivalent to 132.53 millimolar [1] [15]. This high solubility in dimethyl sulfoxide facilitates the preparation of concentrated stock solutions for biological assays [2].

Aqueous solubility remains limited due to the lipophilic nature of the phenyl-substituted piperidine moiety, necessitating the use of co-solvents or surfactants for aqueous formulations [1]. The artificial membrane permeability has been measured at 500 nanometers per second, indicating favorable membrane penetration properties for cellular assays [1] [2]. The compound exhibits stability in common organic solvents, maintaining chemical integrity under standard storage conditions [15].

PropertyValueReference
Molecular Weight377.28 g/mol [1] [2] [4]
Molecular FormulaC₁₇H₂₁BrN₄O [1] [2] [4]
Density (predicted)1.45 g/cm³ [9]
Solubility in Dimethyl Sulfoxide50 mg/mL (132.53 mM) [1] [2]
Artificial Membrane Permeability500 nm/s [1]
Storage ConditionsPowder: -20°C (3 years), 4°C (2 years) [15] [18]
AppearanceSolid powder [29]

Synthetic Methodology and Protocols

The synthesis of GSK 4027 follows a convergent approach based on pyridazinone chemistry, utilizing established methodologies for heterocyclic construction [19] [24]. The synthetic route involves the coupling of a pre-formed pyridazinone core with a stereochemically defined piperidine derivative [19]. The key synthetic transformation employs nucleophilic aromatic substitution to install the amino linkage between the heterocyclic components [24].

The synthetic protocol begins with the preparation of the 4-bromo-2-methyl-5-chloropyridazin-3-one intermediate through established pyridazinone chemistry [19]. This intermediate undergoes nucleophilic substitution with the appropriately substituted (3R,5R)-1-methyl-5-phenylpiperidin-3-amine to form the target compound [19]. The reaction conditions typically involve elevated temperatures and polar aprotic solvents to facilitate the substitution process [24].

Purification of the final product is achieved through conventional chromatographic techniques, yielding the compound in high purity suitable for biological evaluation [19]. The synthetic methodology has been optimized to ensure consistent stereochemical integrity and chemical purity across multiple batches [19]. Quality control measures include nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structural identity and purity [21].

The synthetic approach represents an advancement from earlier pyridazinone methodologies, incorporating stereoselective elements to access the specific (3R,5R) configuration required for biological activity [24]. Alternative synthetic routes have been explored, including approaches utilizing different coupling strategies and protecting group manipulations [23]. The current methodology provides reliable access to gram quantities of material suitable for extensive biological characterization [19].

Structure-Activity Relationships

The structure-activity relationships of GSK 4027 have been extensively investigated through systematic medicinal chemistry optimization, leading to the identification of key structural features essential for bromodomain selectivity [1] [19] [27]. The compound demonstrates equipotent activity against both protein carboxy-terminal domain-associated factor and general control nonderepressible 5 bromodomains, with inhibition constants of 1.4 nanomolar for both targets [1] [7]. This dual selectivity represents a significant achievement in bromodomain chemical probe development [27].

The pyridazinone core serves as the primary acetyl-lysine mimetic, with the carbonyl oxygen forming critical hydrogen bonds with conserved asparagine and tyrosine residues in the bromodomain binding pocket [22]. The 4-bromo substituent provides additional selectivity through halogen bonding interactions with specific amino acid residues [10] [22]. Modification of the bromine to other halogens or hydrogen results in substantial loss of potency, confirming its essential role in protein recognition [13].

Assay TypeIC₅₀/Ki ValueKi (nM)
Protein Carboxy-terminal Domain-associated Factor Time-Resolved Fluorescence Resonance Energy TransferpIC₅₀ = 7.4±0.11~40
General Control Nonderepressible 5 BROMOscanpKi = 8.91.4
Protein Carboxy-terminal Domain-associated Factor BROMOscanpKi = 8.91.4
Protein Carboxy-terminal Domain-associated Factor NanoBRET (cellular)pIC₅₀ = 7.2 (IC₅₀ = 60 nM)60
Bromodomain-containing Protein 4 BD1 Time-Resolved Fluorescence Resonance Energy TransferpIC₅₀ < 4.3>50,000
Bromodomain-containing Protein 9 Time-Resolved Fluorescence Resonance Energy TransferpIC₅₀ = 5.1±0.08~8,000

The piperidine ring system provides the appropriate three-dimensional framework for optimal protein contacts, with the phenyl substituent engaging in π-π stacking interactions with aromatic residues in the bromodomain binding site [22]. The (3R,5R) stereochemistry positions these groups optimally for protein recognition, as demonstrated by co-crystal structures with target proteins [10]. The trans-relationship between the amino and phenyl substituents is crucial for maintaining the binding conformation [7].

Selectivity against other bromodomain family members has been systematically evaluated, revealing greater than 70-fold selectivity over most off-target bromodomains [1] [27]. The compound demonstrates particularly impressive selectivity against the bromodomain and extra-terminal family, with greater than 18,000-fold selectivity over bromodomain-containing protein 4 [1] [29]. This selectivity profile has been confirmed through comprehensive bromodomain screening panels [30].

TargetKi (nM)Selectivity vs Protein Carboxy-terminal Domain-associated Factor
Protein Carboxy-terminal Domain-associated Factor1.41x
General Control Nonderepressible 51.41x
Bromodomain-containing Protein 4 BD1>50,000>35,000x
Bromodomain-containing Protein 9~8,000>5,700x
Bromodomain and PHD Finger-containing Transcription Factor 310071x
Bromodomain-containing Protein 111079x
Fanconi Anemia Zinc Finger13093x
Bromodomain and PHD Finger-containing Transcription Factor 1140100x

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

376.08987 g/mol

Monoisotopic Mass

376.08987 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

4-bromo-2-methyl-5-[[(3R,5R)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one

Dates

Modify: 2023-08-15
1: Humphreys PG, Bamborough P, Chung CW, Craggs PD, Gordon LJ, Grandi P, Hayhow

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